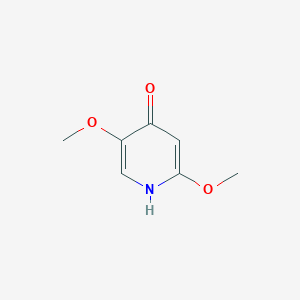

2,5-Dimethoxypyridin-4-ol

Description

2,5-Dimethoxypyridin-4-ol is a pyridine derivative characterized by two methoxy (-OCH₃) groups at positions 2 and 5 and a hydroxyl (-OH) group at position 2. Its structure combines electron-donating methoxy groups with a hydroxyl group, influencing its reactivity and physical properties.

Properties

IUPAC Name |

2,5-dimethoxy-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-10-6-4-8-7(11-2)3-5(6)9/h3-4H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQZQNKEXCGNFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=CN1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401310802 | |

| Record name | 4-Pyridinol, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949816-18-5 | |

| Record name | 4-Pyridinol, 2,5-dimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949816-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinol, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxypyridin-4-ol typically involves the methoxylation of pyridine derivatives. One common method includes the reaction of 4-hydroxypyridine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy groups at the desired positions . The reaction conditions often require elevated temperatures and prolonged reaction times to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxypyridin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the methoxy groups, yielding simpler pyridine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine-4-one derivatives, while substitution reactions can produce a variety of functionalized pyridines .

Scientific Research Applications

2,5-Dimethoxypyridin-4-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anti-inflammatory properties.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2,5-Dimethoxypyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and hydroxyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine derivatives with methoxy and hydroxyl substituents exhibit distinct physicochemical and biological properties depending on substitution patterns. Below is a comparative analysis of 2,5-Dimethoxypyridin-4-ol and its analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Electronic Effects: The methoxy groups in this compound act as electron donors, stabilizing the pyridine ring. In contrast, halogenated analogs (e.g., 2,5-Dichloro-4,6-diiodopyridin-3-ol) exhibit electron-withdrawing effects, increasing electrophilicity . The hydroxyl group at position 4 enhances hydrogen-bonding capacity, which may influence solubility and biological interactions .

Steric and Solubility Differences: 2,3,6-Trimethoxypyridin-4-ol’s three methoxy groups create steric bulk, likely reducing solubility in polar solvents compared to this compound . The amino group in 3-Amino-5-methoxypyridin-4-ol•2HCl introduces ionic character (via HCl salt formation), improving water solubility .

Reactivity in Synthesis :

- Halogenated derivatives (e.g., 2,5-Dichloro-4,6-diiodopyridin-3-ol) are often intermediates in nucleophilic substitution reactions, whereas methoxy-substituted compounds like this compound may participate in demethylation or electrophilic aromatic substitution .

Biological Activity

2,5-Dimethoxypyridin-4-ol is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications based on recent studies.

Chemical Structure

This compound has the following chemical structure:

This structure contributes to its interaction with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens.

- Mechanism of Action : The compound acts by disrupting bacterial cell walls and inhibiting protein synthesis, similar to other pyridine derivatives.

- Efficacy : In vitro tests have shown that it has a Minimum Inhibitory Concentration (MIC) comparable to established antibiotics against Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Pseudomonas aeruginosa | 2.0 | 4.0 |

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation in various models:

- Cell Line Studies : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

- Animal Models : In vivo studies have demonstrated a reduction in inflammation markers in models of acute and chronic inflammation.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound significantly inhibited biofilm formation, which is crucial for treating chronic infections.

Study 2: Anti-inflammatory Effects

A study conducted on mice with induced paw edema showed that treatment with this compound resulted in a significant decrease in paw swelling compared to control groups. This suggests its potential as an anti-inflammatory agent.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is well absorbed and distributed in biological systems.

- Bioavailability : Approximately 70% after oral administration.

- Half-life : Estimated at 3 hours, suggesting frequent dosing may be necessary for sustained effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.